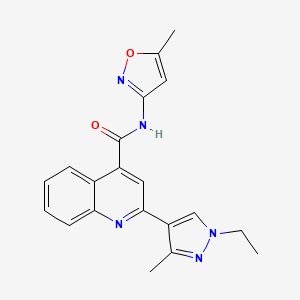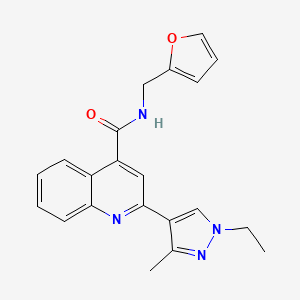![molecular formula C15H18N4O4 B4365253 4-[(3,5-dimethoxybenzoyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4365253.png)
4-[(3,5-dimethoxybenzoyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide
Descripción general
Descripción
4-[(3,5-dimethoxybenzoyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
4-[(3,5-dimethoxybenzoyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide acts as an inhibitor of the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. By inhibiting the activity of the IKK complex, 4-[(3,5-dimethoxybenzoyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide prevents the translocation of NF-κB to the nucleus, thereby blocking the expression of genes that promote cell survival and proliferation. Additionally, 4-[(3,5-dimethoxybenzoyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide inhibits the activity of VEGF by blocking the activation of the VEGF receptor.
Biochemical and Physiological Effects:
4-[(3,5-dimethoxybenzoyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects in various preclinical models. In vitro studies have demonstrated that 4-[(3,5-dimethoxybenzoyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of immune cells, such as macrophages and T cells. In vivo studies have shown that 4-[(3,5-dimethoxybenzoyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide inhibits the growth of various tumor types, including breast, prostate, and pancreatic cancer, and reduces the formation of new blood vessels in tumors. Additionally, 4-[(3,5-dimethoxybenzoyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[(3,5-dimethoxybenzoyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide is its specificity for the IKK complex and VEGF receptor, which reduces the likelihood of off-target effects. Additionally, 4-[(3,5-dimethoxybenzoyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide has been shown to have good oral bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 4-[(3,5-dimethoxybenzoyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide is its relatively low potency, which may require higher doses for therapeutic efficacy.
Direcciones Futuras
There are several potential future directions for the study of 4-[(3,5-dimethoxybenzoyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in tumor growth and angiogenesis. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 4-[(3,5-dimethoxybenzoyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide in different disease contexts. Finally, the potential neuroprotective effects of 4-[(3,5-dimethoxybenzoyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide warrant further investigation in models of neurodegenerative diseases.
Aplicaciones Científicas De Investigación
4-[(3,5-dimethoxybenzoyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. It has been shown to have anti-tumor properties by inhibiting the activity of the transcription factor NF-κB, which is involved in the regulation of genes that promote cell survival and proliferation. Additionally, 4-[(3,5-dimethoxybenzoyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide has been shown to have anti-angiogenic properties by inhibiting the activity of vascular endothelial growth factor (VEGF), which is involved in the formation of new blood vessels.
Propiedades
IUPAC Name |
4-[(3,5-dimethoxybenzoyl)amino]-2-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-4-19-13(14(16)20)12(8-17-19)18-15(21)9-5-10(22-2)7-11(6-9)23-3/h5-8H,4H2,1-3H3,(H2,16,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBFRBRQURPYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)C2=CC(=CC(=C2)OC)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4365173.png)
![4-{[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4365191.png)
![4-{[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4365194.png)
![N-methyl-2-[(5-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4365201.png)


![2-(3-methylphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4365220.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-chloro-6-(difluoromethoxy)-1-benzothiophene-2-carboxamide](/img/structure/B4365224.png)
![3-methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4365231.png)
![methyl 3-chloro-6-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4365240.png)
![4-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4365245.png)
![isopropyl 1-ethyl-4-[(3-methylbenzoyl)amino]-1H-pyrazole-3-carboxylate](/img/structure/B4365250.png)
![2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-9-ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4365272.png)
![5,7-bis(difluoromethyl)-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4365276.png)